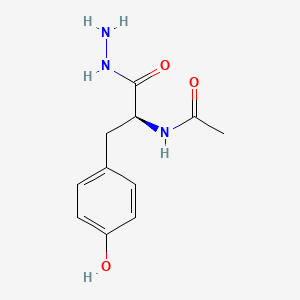

Ac-Tyr-Nhnh2

Description

Significance and Research Context of Tyrosine-Derived Hydrazides in Peptide Science

Peptide hydrazides, including tyrosine derivatives like Ac-Tyr-NHNH2, are valuable building blocks in peptide and protein chemistry. nih.gov They serve as stable precursors to peptide thioesters, which are crucial intermediates for the synthesis of large peptides and proteins via native chemical ligation (NCL). nih.govrsc.orgnih.gov NCL is a powerful technique that allows for the joining of unprotected peptide fragments to form a larger, native peptide bond. rsc.org The hydrazide group can be converted to a C-terminal azide (B81097) or other reactive species, which then reacts with a thiol to form the thioester. rsc.orgasianpubs.org This approach offers a milder alternative to other methods of thioester formation and is compatible with a wide range of amino acid side chains. nih.govnii.ac.jp

The use of peptide hydrazides has become widespread, with a significant portion of reported ligations utilizing them as acyl donors. nii.ac.jp Researchers have developed efficient methods for generating peptide hydrazides from standard solid-phase synthesis resins, further increasing their accessibility and utility. nih.gov

Historical Perspective on the Utilization of this compound as a Synthetic Intermediate and Probe

The utility of aryl hydrazides in peptide chemistry has been recognized for several decades. As early as 1970, their use in the backbone cyclization of peptides in the liquid phase was investigated. osti.gov Over time, the application of hydrazide linkers in solid-phase peptide synthesis (SPPS) has been refined, making them compatible with both Boc and Fmoc-based chemistries. osti.gov

This compound, as a specific tyrosine-derived hydrazide, has been employed as a synthetic intermediate in the creation of more complex molecules. For instance, it can be a precursor in the synthesis of aza-tyrosine, an aza-amino acid analog. researchgate.net Aza-amino acids are of interest in medicinal chemistry for their potential to create peptides with altered conformations and biological activities.

Beyond its role as a synthetic building block, this compound and related hydrazides have been explored as chemical probes. thermofisher.kr Chemical probes are small molecules used to study the function of proteins and other biological targets. thermofisher.kr For example, peptide hydrazides have been used to create subunit-specific proteasome probes to investigate the individual roles of different proteolytic subunits. universiteitleiden.nl

Overview of Academic Research Disciplines Engaging with this compound

The versatility of this compound has led to its use in a variety of research disciplines:

Peptide and Protein Chemistry: This is the primary field where this compound is utilized. Its role as a precursor to peptide thioesters for native chemical ligation is a cornerstone of modern protein synthesis. nih.govnii.ac.jpnih.gov This allows for the creation of large, complex proteins that would be difficult or impossible to produce through other means. asianpubs.org

Biochemical Research: Researchers use this compound and its derivatives to study protein interactions and enzyme activities. chemimpex.com For example, it has been used in the synthesis of phosphorylated α-synuclein to study the effects of phosphorylation on fibril formation, a process implicated in Parkinson's disease. nih.gov

Medicinal Chemistry and Pharmaceutical Development: The compound is a precursor in the synthesis of various bioactive compounds and pharmaceuticals, particularly those targeting neurological disorders. chemimpex.comchemimpex.com Its ability to potentially cross the blood-brain barrier makes it a candidate for neuropharmacological research. chemimpex.comchemimpex.com Aza-amino acid precursors derived from it are also of interest in drug design. researchgate.net

Biophysics and Physical-Organic Chemistry: Studies have utilized dipeptides containing tyrosine hydrazide to investigate micelle formation and interactions with surfactants, providing insights into the self-assembly of peptides. rsc.org Such research contributes to a fundamental understanding of molecular interactions in biological systems. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(2S)-1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-7(15)13-10(11(17)14-12)6-8-2-4-9(16)5-3-8/h2-5,10,16H,6,12H2,1H3,(H,13,15)(H,14,17)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZZRSWETKBGET-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ac Tyr Nhnh2 and Its Derivatives

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic peptide synthesis (CEPS) has emerged as a powerful alternative to purely chemical methods, offering high specificity, mild reaction conditions, and reduced waste. acs.org Enzymes, with their inherent regio- and chemoselectivity, can catalyze peptide bond formation and modifications, often eliminating the need for complex protection and deprotection steps and avoiding the use of toxic reagents. rsc.orgnih.gov

α-Chymotrypsin-Catalyzed Reactions in Ac-Tyr-NHNH2 Synthesis

α-Chymotrypsin, a serine protease, is well-known for its ability to catalyze the hydrolysis of peptide bonds, particularly those involving the carboxyl group of aromatic amino acids like tyrosine, phenylalanine, and tryptophan. biocyclopedia.com This catalytic activity can be harnessed for synthetic purposes in a kinetically controlled approach.

In the synthesis of peptide hydrazides, an activated ester of the N-protected amino acid (the acyl donor) reacts with a large excess of hydrazine (B178648) (the nucleophile). α-Chymotrypsin facilitates the aminolysis of the ester, leading to the formation of the corresponding hydrazide. The use of activated esters, such as 2,2,2-trifluoroethyl esters, in organic solvents with low water content has been shown to significantly improve the coupling efficiency of α-chymotrypsin-catalyzed reactions. psu.edu This method is particularly useful for incorporating non-proteinogenic amino acids into peptides. psu.edu

Research has demonstrated the synthesis of various dipeptide hydrazides using this enzymatic approach. For instance, α-chymotrypsin has been used to catalyze the synthesis of Z-L-Phe-L-Leu-NH2. psu.edu The enzyme's active site, featuring a catalytic triad (B1167595) (Ser-195, His-57, Asp-102) and a nonpolar binding pocket, provides the optimal environment for the reaction. biocyclopedia.com The proposed mechanism involves the formation of an acyl-enzyme intermediate at Ser-195, which is then attacked by the nucleophile (hydrazine) to yield the peptide hydrazide. biocyclopedia.commdpi.com

| Acyl Donor | Nucleophile | Enzyme | Product | Reference |

| N-Ac-Tyr-OEt | Hydrazine | α-Chymotrypsin | This compound | oepm.es |

| Z-L-Phe-OR | L-Leu-NH2·HCl | α-Chymotrypsin | Z-L-Phe-L-Leu-NH2 | psu.edu |

| N-Ac-Phe-OEt | Tyr-NH2 | α-Chymotrypsin | N-Ac-Phe-Tyr-NH2 | sigmaaldrich.com |

Table 1: Examples of α-Chymotrypsin-Catalyzed Peptide Synthesis

Peptide Amidase (PAM)-Mediated Hydrazinolysis of Peptide Amides

Peptide amidase (PAM) from Stenotrophomonas maltophilia is a highly regioselective enzyme that catalyzes the hydrolysis of C-terminal amide bonds in peptides. ebi.ac.uk This functionality has been ingeniously expanded for the synthesis of peptide hydrazides from unprotected peptide amides in aqueous solutions. uva.nlnih.gov

The PAM-catalyzed hydrazinolysis offers a direct and efficient route to C-terminal peptide hydrazides. uva.nl The reaction proceeds with high efficiency, often exceeding 85%, in water. uva.nl A significant advantage of this method is its broad substrate scope; PAM tolerates the majority of proteinogenic amino acids at the C-terminus of peptides. uva.nl This versatility makes it a valuable tool for the enzymatic synthesis of a wide range of peptide hydrazides. uva.nl

Furthermore, PAM-catalyzed hydrazinolysis can be integrated into a one-pot, multi-fragment peptide assembly strategy. uva.nl Following an enzymatic ligation to form a larger peptide amide, PAM can be introduced to convert the C-terminal amide to a hydrazide. This hydrazide can then be chemically activated to a thioester, which is a substrate for further enzymatic ligation reactions catalyzed by enzymes like peptiligase. uva.nl This sequential N-to-C directed synthesis has been successfully applied to the synthesis of therapeutic peptides. uva.nl

A computationally redesigned PAM (PAM12B) has shown remarkable efficiency in the hydrazidation of model peptides like Ac-DFSKL-NH2, with complete conversion in under an hour in the presence of hydrazine. nih.govresearchgate.net

| Substrate | Enzyme | Product | Yield | Reference |

| Peptide Amide | Peptide Amidase (PAM) | Peptide Hydrazide | >85% | uva.nl |

| Ac-DFSKL-NH2 | PAM12B | Ac-DFSKL-NHNH2 | 96% | researchgate.net |

Table 2: PAM-Mediated Hydrazinolysis of Peptide Amides

Strategies for Avoiding Toxic Reagents in Enzymatic Synthesis

A primary driver for the adoption of chemo-enzymatic synthesis is the reduction of hazardous waste associated with traditional chemical peptide synthesis. acs.orgrsc.org Conventional methods often employ toxic solvents, such as dimethylformamide (DMF) and dichloromethane (B109758) (DCM), and hazardous coupling reagents. acsgcipr.org

Enzymatic peptide synthesis offers several green chemistry benefits:

Mild Reaction Conditions : Enzymes typically operate under mild conditions (neutral pH, room temperature), reducing energy consumption and avoiding harsh chemicals. rsc.orgnih.gov

Aqueous Media : Many enzymatic reactions can be performed in water, a benign solvent, although organic solvents are sometimes used to shift the reaction equilibrium towards synthesis. nih.gov

Elimination of Toxic Reagents : The use of enzymes as catalysts circumvents the need for stoichiometric amounts of often toxic and hazardous coupling reagents. rsc.org

High Selectivity : The high specificity of enzymes minimizes the formation of by-products, simplifying purification processes and reducing waste. psu.edu

However, challenges remain, such as the need to optimize reaction conditions for each specific substrate and the difficulty in synthesizing very long peptide chains. nih.gov The development of engineered proteases and the use of substrate mimetics are ongoing strategies to address these limitations. nih.gov The selection of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), is also an active area of research to make peptide synthesis more sustainable. acs.org

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis (SPPS), pioneered by Merrifield, is the cornerstone of modern peptide synthesis. ug.edu.plpeptide.com It involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. bachem.com This allows for easy removal of excess reagents and by-products through simple filtration and washing steps. rsc.org

Linker and Resin Considerations for C-Terminal Hydrazide Generation

The synthesis of peptide C-terminal hydrazides via SPPS requires specialized linkers and resins. A common approach involves the on-resin hydrazinolysis of a peptide attached to the resin through a C-terminal ester linkage. oup.com

Several resin strategies have been developed:

Hydrazine Carboxymethyl Resin : This can be prepared by treating a hydroxyl-functionalized resin (like Wang or PAM resin) with p-nitrophenyl chloroformate followed by hydrazine hydrate. oup.com However, this resin can be prone to side reactions, such as the overcoupling of glycine (B1666218) residues. oup.com

2-Chlorotrityl Chloride (2-CTC) Resin : A more stable and versatile approach involves reacting 2-CTC resin with Fmoc-hydrazine. The resulting Fmoc-hydrazine 2-CTC resin is stable for several months and can be used for the direct synthesis of peptide hydrazides. oup.comnih.gov The use of trityl-based resins is advantageous as it minimizes side reactions like diketopiperazine formation and racemization. sigmaaldrich.com

Direct Hydrazinolysis of Wang Resin : It has been demonstrated that peptide hydrazides can be efficiently generated by direct hydrazinolysis of peptidyl-Wang resins. This method has been shown to be effective for a range of peptides, including a 19-mer mucin1 peptide, and is compatible with various amino acids at the C-terminus and with post-translational modifications like glycosylation. nih.gov This approach offers the flexibility of producing both the peptide acid and the peptide hydrazide (and subsequently the thioester) from the same solid support. nih.gov

| Resin Type | Linker Strategy | Advantages | Disadvantages | Reference |

| Hydroxyl-functionalized (Wang, PAM) | Hydrazine carbonyloxymethyl | Direct synthesis | Prone to overcoupling | oup.com |

| 2-Chlorotrityl Chloride (2-CTC) | Fmoc-hydrazine linker | Stable, versatile, minimizes side reactions | Requires specific linker preparation | oup.comnih.gov |

| Wang Resin | Direct hydrazinolysis | Simple, flexible, compatible with PTMs | - | nih.gov |

Table 3: Resin and Linker Strategies for Peptide Hydrazide Synthesis

Fmoc- and Boc-Based Methodologies for this compound Incorporation

Two main orthogonal protection strategies dominate SPPS: the Boc/Bzl strategy and the Fmoc/tBu strategy. du.ac.inlsu.edu

Boc/Bzl Strategy : This approach uses the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection, which is removed by trifluoroacetic acid (TFA). The side-chain protecting groups and the final cleavage from the resin are typically achieved using strong acids like hydrofluoric acid (HF). du.ac.inamericanpeptidesociety.org While effective, the use of highly toxic HF limits its widespread application. du.ac.inaltabioscience.com

Fmoc/tBu Strategy : This is the more commonly used method today. altabioscience.comnih.gov It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection, which is removed using a base like piperidine. americanpeptidesociety.orgiris-biotech.de The side-chain protecting groups and the linker are acid-labile and are cleaved simultaneously at the end of the synthesis with TFA. du.ac.iniris-biotech.de The milder conditions of the Fmoc/tBu strategy make it compatible with a wider range of functionalities, including many post-translational modifications. altabioscience.comnih.gov

The incorporation of this compound into a peptide sequence using SPPS would typically involve starting with a pre-loaded hydrazine resin as described in section 2.2.1. The synthesis would then proceed with standard Fmoc- or Boc-based coupling and deprotection cycles. The N-terminal acetylation of tyrosine can be performed as the final step on the resin-bound peptide before cleavage.

The choice between Fmoc and Boc strategies depends on the specific peptide sequence and desired final product. americanpeptidesociety.org While Fmoc is generally preferred for its milder conditions, Boc chemistry can be advantageous for sequences prone to racemization under basic conditions. americanpeptidesociety.org For the synthesis of peptide hydrazides, Fmoc-based SPPS on a suitable hydrazine resin offers a robust and versatile approach. oup.comnih.gov

Solution-Phase Chemical Synthesis Routes

Solution-phase peptide synthesis (SPS) provides a classical yet powerful approach for creating peptide hydrazides like this compound. Unlike solid-phase methods, all reactions occur in a homogeneous solution, which can facilitate purification of intermediates at each step, potentially leading to a final product of high purity. nih.gov

A primary and straightforward method for the synthesis of peptide hydrazides is the direct hydrazinolysis of corresponding peptide esters. google.com This reaction involves the nucleophilic attack of hydrazine on the ester carbonyl group, leading to the formation of the hydrazide and the release of an alcohol. The most common precursors are methyl, ethyl, or benzyl (B1604629) esters of the N-protected amino acid or peptide. google.com

The synthesis of this compound can be achieved by treating N-acetyl-L-tyrosine ethyl ester with hydrazine hydrate. chemicalbook.com This method is efficient for producing C-terminal hydrazides from peptides that are assembled using solution-phase techniques. google.com The choice of solvent and reaction conditions, such as temperature and time, can be modulated to optimize the yield and minimize side reactions. scispace.com

Table 1: Representative Conditions for Direct Hydrazinolysis

| Precursor | Reagent | Solvent | Typical Conditions | Product | Reference |

|---|---|---|---|---|---|

| N-acetyl-L-tyrosine ethyl ester | Hydrazine hydrate | Ethanol | Not specified | This compound | chemicalbook.com |

| Peptide methyl/ethyl/benzyl esters | Hydrazine hydrate | Various | Not specified | Peptide Hydrazide | google.com |

This table illustrates common starting materials and reagents for the synthesis of peptide hydrazides via hydrazinolysis.

Fragment condensation is a strategic approach used for the synthesis of long peptides, where smaller, protected peptide fragments are coupled together in solution. nih.govacs.org Peptide hydrazides, including this compound, are exceptionally valuable intermediates in this context, primarily because they can be readily converted into reactive acyl azides. oup.compsu.edu

The process typically involves the following steps:

Acyl Azide (B81097) Formation : The peptide hydrazide is converted into a highly reactive peptide acyl azide. This is commonly achieved by treating the hydrazide with an oxidant like sodium nitrite (B80452) (NaNO2) under acidic conditions and at low temperatures (e.g., -20 to -10°C). oup.comsemanticscholar.org

Coupling : The resulting acyl azide is then coupled with the N-terminal amino group of another peptide fragment to form a new peptide bond. oup.com This method, known as the azide method, is well-regarded for minimizing racemization during the coupling step. psu.edu

Furthermore, peptide hydrazides are instrumental in modern ligation techniques, such as Native Chemical Ligation (NCL). mpg.de In a key transformation, the peptide hydrazide is converted into a peptide thioester. This is accomplished through oxidation to an acyl azide intermediate, followed by thiolysis. oup.comuva.nl The resulting peptide thioester can then be ligated with another peptide fragment that has an N-terminal cysteine residue, a cornerstone of NCL for protein synthesis. oup.commpg.de This makes peptide hydrazides stable "crypto-thioesters" that are compatible with various synthetic strategies. oup.com

Table 2: Application of this compound in Peptide Synthesis

| Intermediate | Transformation | Coupling Partner | Ligation/Condensation Method | Resulting Bond | Reference |

|---|---|---|---|---|---|

| Peptide Acyl Azide | Oxidation of hydrazide with NaNO2 | Peptide with N-terminal amine | Azide Method / Fragment Condensation | Amide Bond | oup.compsu.edu |

This table outlines the role of peptide hydrazides as precursors in major peptide synthesis strategies.

Purification and Isolation Methodologies for Research Applications

Following synthesis, the purification and isolation of this compound and its derivatives are critical to obtain a product with the high purity required for research applications. The choice of purification method depends on the physicochemical properties of the peptide and the nature of the impurities.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for the purification of peptides. scispace.comnih.gov In this method, the crude peptide mixture is passed through a column packed with a nonpolar stationary phase (e.g., C4 or C18). nih.gov Elution is performed using a gradient of an organic solvent, such as acetonitrile, in an aqueous buffer, typically containing trifluoroacetic acid (TFA). psu.edunih.gov The peptide is separated from impurities based on differences in hydrophobicity. The fractions containing the pure product are collected, combined, and often lyophilized to yield the final peptide as a powder. jst.go.jp

Gel Filtration Chromatography , also known as size-exclusion chromatography, is another valuable technique, particularly for separating peptides from small molecule reagents or for purifying larger peptide fragments. psu.edunih.gov This method separates molecules based on their size. The sample is passed through a column containing a porous gel (e.g., Sephadex), and larger molecules elute more quickly than smaller ones. psu.edu

Table 3: Common Purification Parameters for Peptide Hydrazides

| Technique | Stationary Phase | Mobile Phase (Typical) | Separation Principle | Reference |

|---|---|---|---|---|

| RP-HPLC | C4, C18 | A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile | Hydrophobicity | psu.edunih.govjst.go.jp |

This table summarizes typical conditions and principles for the purification of peptides and their derivatives.

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. thermofisher.com For a peptide derivative like Ac-Tyr-NHNH2, NMR provides information on bond connectivity, the chemical environment of each atom, and conformational preferences. scribd.com

Structural Assignment: One-dimensional (1D) ¹H and ¹³C NMR spectra are used for the initial assignment of signals to specific nuclei in the molecule. thermofisher.com For this compound, the ¹H NMR spectrum would show distinct signals for the protons of the acetyl methyl group, the α-proton (Cα-H), the β-protons (Cβ-H₂), the aromatic protons of the tyrosine ring, and the exchangeable protons of the amide (NH), phenol (B47542) (OH), and hydrazide (NHNH₂) groups. The ¹³C NMR spectrum would similarly provide signals for each unique carbon atom, including the carbonyl carbons of the acetyl and amide groups, the aromatic carbons, and the aliphatic carbons of the tyrosine side chain. thermofisher.com

Conformational Analysis: The conformational freedom of this compound is largely defined by the torsion angles of its backbone and side chain. Vicinal coupling constants (³J) obtained from high-resolution ¹H NMR spectra can provide information about these angles. researchandmarkets.com For instance, the coupling constant between the amide proton and the α-proton (³J(HNHα)) is related to the backbone torsion angle φ. Analysis of coupling constants for the tyrosine side chain can reveal the distribution of its rotameric states (g+, g-, and trans). researchandmarkets.com In related compounds like Ac-Asn-Pro-Tyr-NHMe, NMR studies have shown that side-chain conformations can be stabilized by local interactions. researchandmarkets.com Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), would be essential to confirm proton assignments and to detect through-space proximities between protons, respectively, which helps in defining the molecule's preferred conformation in solution.

Expected ¹H NMR Chemical Shifts for this compound (Note: These are typical, estimated values based on standard functional groups and data from similar peptide structures. Actual values can vary with solvent and temperature.)

| Proton Group | Expected Chemical Shift (δ) in ppm | Multiplicity |

| Acetyl (CH₃) | ~1.9 - 2.1 | Singlet |

| Cα-H | ~4.3 - 4.6 | Multiplet |

| Cβ-H₂ | ~2.8 - 3.1 | Multiplet |

| Aromatic (ring) | ~6.7 - 7.1 | Doublets |

| Amide (Ac-NH) | ~8.0 - 8.5 | Doublet |

| Phenol (OH) | ~9.0 - 9.5 | Singlet (exchangeable) |

| Hydrazide (NH-NH₂) | Variable (exchangeable) | Broad singlets |

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Intermolecular Interactions

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. sigmaaldrich.com It is an excellent tool for identifying the functional groups present in a molecule and probing intermolecular interactions like hydrogen bonding. sigmaaldrich.comcdnsciencepub.com The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its various functional moieties. While the specific spectrum is noted to be in the Aldrich FT-IR collection, the data is not publicly accessible. scribd.com

Key expected vibrational modes include:

O-H and N-H Stretching: The phenolic O-H group and the various N-H groups (amide and hydrazide) will exhibit stretching vibrations in the region of 3100-3500 cm⁻¹. The broadness of these peaks can indicate the extent of hydrogen bonding. cdnsciencepub.com Primary amines, like the terminal -NH₂ of the hydrazide, typically show two distinct N-H stretching bands.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the acetyl and side-chain groups appear just below 3000 cm⁻¹.

C=O Stretching: The spectrum will contain at least two distinct carbonyl (C=O) stretching bands. The amide I band (primarily C=O stretch) of the acetyl group is expected around 1650-1680 cm⁻¹. The C=O stretch of the C-terminal hydrazide would also appear in this region, typically around 1630-1670 cm⁻¹.

N-H Bending: The N-H bending vibrations of the amide (Amide II band) and hydrazide groups are found in the 1510-1650 cm⁻¹ range.

Aromatic C=C Stretching: The vibrations of the phenyl ring typically produce several sharp bands in the 1450-1600 cm⁻¹ region.

Expected FT-IR Absorption Bands for this compound (Note: These are characteristic wavenumber ranges for the functional groups present.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenol (O-H) | Stretch, H-bonded | 3200 - 3400 (broad) |

| Amide & Hydrazide (N-H) | Stretch | 3100 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Amide C=O (Amide I) | Stretch | 1650 - 1680 |

| Hydrazide C=O | Stretch | 1630 - 1670 |

| Amide N-H (Amide II) | Bend | 1515 - 1570 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Phenol C-O | Stretch | ~1200 - 1260 |

Electronic Spectroscopy (UV-Vis, Fluorescence) in Solution-Phase Studies and Interaction Analysis

Electronic spectroscopy, including UV-Visible absorption and fluorescence, probes the electronic transitions within a molecule and is particularly sensitive to aromatic and conjugated systems. For this compound, these techniques primarily investigate the phenolic side chain of the tyrosine residue.

UV-Vis Absorption: The absorption of UV light by this compound is dominated by the π → π* transitions of the phenol chromophore. In its non-ionized state (at neutral or acidic pH), the tyrosine side chain typically exhibits an absorption maximum (λ_max) around 275 nm. Upon ionization of the phenolic hydroxyl group at high pH (pKa ~10), the resulting phenolate (B1203915) ion shows a significant red-shift in its absorption maximum to around 295 nm, accompanied by an increase in molar absorptivity. This pH-dependent spectral shift can be used in spectrophotometric titrations to determine the pKa of the tyrosine residue. For the closely related compound N-Ac-Tyr-NH₂, the second-derivative UV spectrum shows a minimum at 283.5 nm and maxima at 280 and 289.5 nm, which are sensitive to the local environment of the chromophore.

Fluorescence Spectroscopy: The tyrosine residue is naturally fluorescent, making it an intrinsic probe for studying molecular structure and interactions. When excited at its absorption maximum (~275 nm), tyrosine typically emits fluorescence with a maximum (λ_em) around 303-305 nm. The exact emission wavelength and quantum yield are highly sensitive to the local environment, including solvent polarity and the proximity of quenching groups. This sensitivity allows fluorescence spectroscopy to be used to monitor changes in conformation or interactions with other molecules.

Expected Electronic Spectroscopy Data for this compound

| Technique | Parameter | Condition | Expected Value |

| UV-Vis Absorption | λ_max | Neutral pH | ~275 nm |

| UV-Vis Absorption | λ_max | High pH (>11) | ~295 nm |

| Fluorescence | λ_ex | Neutral pH | ~275 nm |

| Fluorescence | λ_em | Neutral pH | ~303 - 305 nm |

Mass Spectrometry (MS) for Confirmation of Synthetic Products and Byproducts

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition with high accuracy. It is crucial for confirming the identity of a synthesized product like this compound and for identifying any byproducts or impurities.

Molecular Weight Confirmation: Using a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the molecule can be ionized with minimal fragmentation. The expected molecular ion for this compound (C₁₁H₁₅N₃O₃) would be observed as the protonated species [M+H]⁺ in positive ion mode or the deprotonated species [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula.

Structural Information from Fragmentation: Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide structural information. For this compound, characteristic fragmentation patterns would include the neutral loss of the hydrazide group, cleavage of the amide bonds, and the formation of a prominent fragment ion corresponding to the hydroxyphenylmethyl group (m/z 107). This fragmentation data helps to confirm the sequence and structure of the molecule.

Expected Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₅N₃O₃ |

| Average Molecular Weight | 237.26 g/mol |

| Monoisotopic (Exact) Mass | 237.1113 Da |

| Expected [M+H]⁺ Ion (m/z) | 238.1186 |

| Expected [M+Na]⁺ Ion (m/z) | 260.1006 |

| Expected [M-H]⁻ Ion (m/z) | 236.1041 |

Computational and Theoretical Approaches to Ac Tyr Nhnh2 Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. scispace.comnih.govwikipedia.org It allows for the calculation of various molecular properties and reactivity descriptors based on the electron density. scispace.comrsc.org

For Ac-Tyr-NHNH2, DFT calculations can elucidate its electronic properties, such as the distribution of electron density and the energies of its molecular orbitals (HOMO and LUMO). These calculations are fundamental to predicting the molecule's reactivity. mdpi.com The sites most susceptible to electrophilic and nucleophilic attack can be identified by analyzing reactivity descriptors like Fukui functions and the Molecular Electrostatic Potential (MESP). mdpi.com The MESP, for instance, visually indicates regions of negative potential, typically around electronegative atoms like oxygen, which are prone to electrophilic attack, and regions of positive potential, which are susceptible to nucleophilic attack. mdpi.com

DFT methods, with various functionals and basis sets, can be employed to optimize the geometry of this compound and calculate its vibrational frequencies, which can then be compared with experimental spectroscopic data for validation. rsc.org The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental observations.

Table 1: Key DFT-Calculated Properties for this compound

| Property | Description | Significance for this compound |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides bond lengths, bond angles, and dihedral angles that are crucial for understanding the molecule's 3D structure. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A smaller gap generally indicates higher reactivity. For this compound, this value helps to assess its kinetic stability. |

| Molecular Electrostatic Potential (MESP) | A map of the electrostatic potential on the electron density surface. | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for electrophilic and nucleophilic attack. mdpi.com |

| Fukui Functions | Describe the change in electron density at a given point when the number of electrons in the molecule changes. | Pinpoints the most reactive sites for nucleophilic, electrophilic, and radical attacks. |

| Global Reactivity Descriptors | Includes electronegativity, chemical hardness, and softness. | Provides a general measure of the molecule's reactivity and stability. scispace.com |

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are two computational methods that provide deeper understanding of the chemical bonding and electronic interactions within a molecule. orientjchem.org

QTAIM analysis, based on the topology of the electron density, defines atoms and the bonds between them. orientjchem.org By locating bond critical points (BCPs) where the gradient of the electron density is zero, QTAIM can characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds). orientjchem.org For this compound, QTAIM can be used to analyze the strength and nature of its various intramolecular interactions, including hydrogen bonds involving the phenolic hydroxyl group, the amide group, and the hydrazide moiety.

NBO analysis transforms the complex many-electron wavefunction into a set of localized orbitals that correspond to the intuitive Lewis structure representation of a molecule (lone pairs, bonding orbitals). researchgate.net This method allows for the quantitative analysis of donor-acceptor interactions, which are key to understanding hyperconjugation and delocalization effects. researchgate.net For this compound, NBO analysis can reveal the delocalization of electron density from lone pairs to antibonding orbitals, which contributes to the molecule's stability and influences its reactivity. It also provides a way to calculate atomic charges, offering another perspective on reactive sites. mdpi.com

Table 2: Insights from QTAIM and NBO Analysis of this compound

| Analysis Method | Key Parameters | Information Gained for this compound |

| QTAIM | Electron density (ρ) and its Laplacian (∇²ρ) at Bond Critical Points (BCPs). | Characterizes the nature and strength of covalent and non-covalent interactions, such as intramolecular hydrogen bonds. orientjchem.org |

| NBO | Stabilization energies (E(2)) from donor-acceptor interactions. | Quantifies electronic delocalization and hyperconjugative interactions, revealing the flow of electron density within the molecule and contributing to its conformational preferences. researchgate.net |

| NBO | Natural atomic charges and bond orders. | Provides an alternative to Mulliken and ChelpG charges for assessing atomic charges and identifying reactive sites. mdpi.com |

Molecular Dynamics Simulations and Conformational Sampling of this compound and its Complexes

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. creative-biostructure.com By integrating Newton's equations of motion, MD simulations provide detailed information about the conformational dynamics and thermodynamics of a system at the atomic level. creative-biostructure.com

For this compound, MD simulations are invaluable for exploring its vast conformational space. A single static structure is often insufficient to represent a flexible molecule. MD simulations allow for the sampling of numerous conformations, providing a more realistic picture of its behavior in solution or when interacting with other molecules. researchgate.netarxiv.org Enhanced sampling techniques can be employed to overcome energy barriers and explore a wider range of conformations within accessible computational time. nih.govuiuc.edu

When studying complexes of this compound, for example, with a protein, MD simulations can assess the stability of the complex, identify key persistent interactions (like hydrogen bonds), and elucidate the conformational changes that may occur upon binding. creative-biostructure.com

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). openaccessjournals.comnih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their binding mechanisms at the atomic level. openaccessjournals.comyoutube.com

In the context of this compound, molecular docking can be used to predict how it might interact with a specific protein target. nih.govnih.gov The process involves sampling a large number of possible conformations and orientations of this compound within the protein's binding site and then using a scoring function to rank them. nih.gov The results of a docking study can provide a plausible binding mode, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking involving the tyrosine ring. This information is instrumental for understanding the molecule's potential biological activity and for designing more potent derivatives. caltech.edu

Prediction of Spectroscopic Signatures and Validation with Experimental Data

Computational methods can be used to predict various spectroscopic signatures of a molecule, which can then be compared with experimental data for validation of the theoretical models. rsc.orgunipi.itarxiv.org

For this compound, DFT calculations can predict its infrared (IR) and Raman spectra by calculating its vibrational frequencies and intensities. unipi.itresearchgate.net Discrepancies between the predicted and experimental spectra can often be resolved by considering the effects of the solvent and by averaging the spectra over multiple conformations obtained from MD simulations. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated and compared with experimental NMR data. researchgate.net

This comparison between predicted and experimental spectra serves as a critical validation step. Good agreement provides confidence in the computational model, which can then be used to interpret the experimental data in greater detail and to predict other properties of the molecule that may be difficult to measure experimentally. rsc.orgrsc.org

Research Applications and Innovations Leveraging Ac Tyr Nhnh2

Ac-Tyr-NHNH2 as a Building Block in Advanced Peptide Synthesis Strategies

The C-terminal hydrazide of this compound makes it an invaluable precursor in modern peptide synthesis, moving beyond simple linear chain assembly. It serves as a stable, readily prepared intermediate that can be selectively activated for subsequent ligation and modification reactions, underpinning strategies for creating large and complex peptide architectures.

Convergent Peptide Synthesis via Hydrazide-Thioester Ligation

Convergent synthesis, where smaller, protected peptide fragments are independently synthesized and then joined together, is a powerful strategy for accessing large proteins. Peptide hydrazides, such as this compound, are central to this approach as stable precursors to peptide thioesters, which are essential for native chemical ligation (NCL). nih.govspringernature.com

The process involves the conversion of the C-terminal hydrazide into a more reactive species. Typically, the peptide hydrazide is treated with sodium nitrite (B80452) (NaNO2) under acidic conditions to form a peptide acyl-azide intermediate. This highly reactive intermediate is not isolated but is immediately subjected to thiolysis with a thiol-containing compound to generate the corresponding peptide thioester. nih.govspringernature.com This thioester can then react with another peptide fragment that has an N-terminal cysteine residue, forming a native peptide bond at the ligation site. nih.govnih.gov This entire process can be performed in a one-pot fashion, enhancing the efficiency of the synthesis. rsc.org

Key advantages of using peptide hydrazides like this compound in this strategy include:

Ease of Synthesis: Peptide hydrazides can be readily prepared using standard solid-phase peptide synthesis (SPPS) techniques. nih.govspringernature.com

Stability: The hydrazide functionality is stable to the conditions of Fmoc-based SPPS, allowing for its incorporation at the C-terminus of a growing peptide chain. springernature.com

Controlled Activation: The conversion to the reactive thioester occurs as a distinct step, giving chemists precise control over the ligation reaction. nih.gov

This method has been successfully applied to the total chemical synthesis of proteins, such as the 140-amino acid α-synuclein, demonstrating its robustness for producing large and biologically important molecules that can be difficult to obtain through recombinant methods. springernature.comnih.gov

| Step | Description | Key Reagents/Conditions | Relevant Citations |

|---|---|---|---|

| 1. Hydrazide Formation | Synthesis of the peptide fragment with a C-terminal hydrazide (e.g., this compound) using standard SPPS. | Fmoc chemistry, hydrazine (B178648) resin or hydrazinolysis. | nih.govspringernature.com |

| 2. Azide (B81097) Formation | In situ conversion of the peptide hydrazide to a peptide acyl-azide. | Sodium nitrite (NaNO2) at low pH (approx. 3.0). | rsc.org |

| 3. Thioesterification | The acyl-azide reacts with a thiol compound to form the peptide C-terminal thioester. | A thiol, such as MESNa (2-mercaptoethane sulfonic acid sodium salt). | rsc.org |

| 4. Native Chemical Ligation (NCL) | The peptide thioester spontaneously reacts with a second peptide fragment bearing an N-terminal cysteine. | Peptide with N-terminal Cys, neutral pH. | nih.govspringernature.com |

Multi-Fragment Peptide Assembly and Cyclization

The utility of this compound and related peptide hydrazides extends to the assembly of multiple peptide fragments and the synthesis of cyclic peptides. The same hydrazide-to-thioester conversion chemistry enables sequential or multi-fragment ligation strategies for building very long polypeptide chains. springernature.com

Furthermore, the hydrazide functionality provides a synthetic handle for peptide cyclization. By incorporating a peptide hydrazide at the C-terminus and a suitable reactive group elsewhere in the peptide (such as an N-terminal cysteine or an internal amino acid with a reactive side chain), intramolecular ligation can be induced. This is a powerful method for creating cyclic peptide-peptoid hybrids and other constrained structures that often exhibit enhanced stability and biological activity. frontiersin.org The ability to use readily synthesized building blocks in combination with automated microwave-assisted SPPS and on-resin cyclization offers rapid access to libraries of these complex molecules. frontiersin.org

Preparation of Modified Peptides and Peptidomimetics

The C-terminal hydrazide of this compound is a versatile precursor for a wide array of chemical modifications, enabling the creation of diverse peptide derivatives and peptidomimetics. proquest.com Peptidomimetics are compounds designed to mimic natural peptides but often have improved pharmacological properties, such as better stability and bioavailability. researchgate.netnih.gov

The hydrazide can be converted into other functional groups. For instance, it can be derivatized into libraries of C-terminal thioesters and amides via an N-acyl pyrazole intermediate. proquest.com This transformation allows for significant diversification at the C-terminus of a peptide. This chemical versatility is crucial for developing peptide-based drugs, as C-terminal modifications can profoundly impact a peptide's activity, stability, and permeability. nih.gov The use of unnatural amino acids and modified building blocks is a key strategy in creating libraries of novel compounds for drug discovery. nih.govresearchgate.net

Development of this compound-Based Molecular Probes for Biochemical Research

Molecular probes are essential tools for studying biological processes. This compound, with its tyrosine residue and reactive hydrazide handle, serves as an excellent scaffold for the design and synthesis of probes to investigate enzyme activity and molecular interactions.

Chromogenic and Fluorogenic Substrates for Enzyme Activity Studies

Chromogenic and fluorogenic substrates are compounds that produce a colored or fluorescent signal upon being cleaved by a specific enzyme. nih.govmdpi.com They are widely used for detecting and quantifying enzyme activity in a rapid and sensitive manner. researchgate.net

The tyrosine residue in this compound can be part of a recognition sequence for various proteases or other enzymes. The core concept involves linking the peptide to a reporter molecule (a chromophore or fluorophore) in such a way that the signal is quenched or inactive in the intact substrate. Enzymatic cleavage of a specific peptide bond releases the reporter, leading to a measurable optical signal. mdpi.com

For example, a peptide sequence like Ac-Tyr-Val-Ala-Asp can be linked to a fluorogenic leaving group such as 7-amino-4-methylcoumarin (MCA) to create a substrate for specific enzymes like interleukin-1β converting enzyme. nih.gov The hydrazide group in a precursor like this compound could be used as a chemical handle to attach such reporter groups, or the tyrosine itself could be modified to incorporate a self-immolating linker connected to a fluorophore. mdpi.com The development of fluorescent probes based on hydrazine chemistry is an active area of research, highlighting the utility of this functional group in probe design. mdpi.comnih.gov

| Probe Type | Principle of Action | Role of this compound Scaffold | Relevant Citations |

|---|---|---|---|

| Chromogenic Substrate | Enzymatic cleavage releases a chromophore, resulting in a color change that can be measured by spectrophotometry. | The tyrosine residue can act as an enzyme recognition site. The hydrazide can be a point of attachment for a chromogenic reporter group. | nih.govmdpi.com |

| Fluorogenic Substrate | Enzymatic cleavage releases a fluorophore from a quenched state, leading to a significant increase in fluorescence. | The peptide sequence provides specificity for the target enzyme. The hydrazide allows for conjugation to fluorophores or quenching moieties. | researchgate.netmdpi.comnih.gov |

Affinity Probes for Protein-Ligand Interaction Profiling

Affinity probes are used to identify and characterize the binding partners of a particular molecule within a complex biological sample. Understanding these protein-ligand interactions is fundamental to drug discovery and chemical biology. nih.govresearchgate.net

This compound can be elaborated into an affinity probe by attaching a reporter tag (like biotin for affinity purification) or a cross-linking agent to the molecule. The hydrazide group is an ideal site for such modifications. The resulting probe retains the ability to bind to its target protein, and the tag allows for the subsequent detection, isolation, and identification of the protein-ligand complex.

The Protein-Ligand Interaction Profiler (PLIP) is a tool used to analyze the non-covalent interactions between proteins and ligands in 3D structures. nih.gov By designing probes based on known ligands like this compound, researchers can investigate how modifications affect these interaction profiles and design molecules with improved binding affinity and specificity. This structure-based approach is crucial for developing drugs that target specific protein-protein interactions. researchgate.net

Role in the Synthesis of Research-Grade Bioactive Compounds

The hydrazide functional group within this compound serves as a critical nucleophile and a precursor for the formation of various stable covalent bonds, making it a valuable building block in the synthesis of research-grade bioactive compounds, especially peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but often exhibit improved pharmacological properties such as enhanced stability against enzymatic degradation and better bioavailability.

The synthesis of novel bioactive compounds often involves the strategic coupling of different molecular fragments. In this context, the hydrazide moiety of this compound can participate in several types of chemical reactions to build larger, more complex molecules. For instance, hydrazides are key components in the Ugi four-component reaction (U-4CR), a versatile method for the synthesis of peptide-peptoid hybrids known as peptomers. A variation of this, the hydrazino-Ugi reaction, can be employed to create acylhydrazino-peptomers, a novel class of peptidomimetics nih.gov. This approach allows for the rapid and efficient construction of diverse molecular libraries from which new bioactive compounds can be identified.

Furthermore, amino acid hydrazides are utilized as precursors in the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many pharmaceuticals. The reactivity of the hydrazide allows for the formation of stable rings, which can be crucial for the biological activity of the final compound. Research has demonstrated the coupling of N-protected L-amino acids, including tyrosine derivatives, with benzoic acid and nicotinic acid hydrazides to create novel compounds with potential antimicrobial activities mdpi.com. This highlights the utility of the amino acid hydrazide structure, such as that found in this compound, in generating new drug candidates.

The incorporation of the N-acetyl-tyrosine structure is also significant. The tyrosine side chain, with its phenolic hydroxyl group, can be a key pharmacophoric element, engaging in hydrogen bonding and other interactions with biological targets. Additionally, the tyrosine residue can be a site for further chemical modification to fine-tune the properties of the resulting bioactive compound.

Table 1: Synthetic Methodologies Involving Hydrazide-Containing Building Blocks

| Synthetic Reaction | Resulting Structure | Key Feature of Hydrazide | Potential Application |

|---|---|---|---|

| Hydrazino-Ugi Reaction | Acylhydrazino-peptomers | Acts as a key nucleophilic component in a multi-component reaction. | Rapid synthesis of peptidomimetic libraries for drug discovery. |

| Coupling with Carboxylic Acids | Amino acid-(N'-acyl) hydrazides | Forms a stable amide-like bond with a carboxylic acid. | Generation of novel compounds with potential antimicrobial or other biological activities. |

Applications in Chemical Biology Tool Development

The field of chemical biology relies on the development of specialized molecular tools to probe and manipulate biological systems. The unique chemical properties of this compound, particularly the reactivity of the hydrazide group, make it a valuable component in the design and synthesis of such tools, including chemical probes for affinity-based protein modification and bioconjugation.

Chemical probes are essential for studying protein function, localization, and interactions within the complex environment of a living cell nih.gov. These probes often consist of a recognition element that binds to a specific target protein, a reactive group that forms a covalent bond with the target, and a reporter tag (such as a fluorophore or biotin) for detection. The hydrazide moiety in this compound can function as a bioorthogonal reactive handle. Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes unifi.it.

For example, hydrazides can react with aldehydes and ketones to form stable hydrazone linkages. This reaction is highly specific and can be performed under physiological conditions, making it suitable for labeling biomolecules in vitro and in vivo. If a target protein can be engineered or is naturally found to contain an aldehyde or ketone group, a chemical probe incorporating this compound could be used for site-specific labeling. The N-acetyl-tyrosine portion of the molecule could serve as part of the recognition element or as a scaffold for attaching other functionalities.

Recent advancements in chemical biology have focused on developing conditionally responsive chemical probes that are activated by specific stimuli within the cell, such as the presence of reactive oxygen species. One study reported the development of a peroxynitrite-activated chemical probe for affinity-based protein modification that incorporates a hydrazide functional group. This demonstrates the utility of the hydrazide moiety in creating sophisticated tools for studying cellular processes under specific conditions.

Moreover, the tyrosine residue itself is a target for bioconjugation strategies. The "tyrosine-click" reaction, which involves the chemoselective labeling of tyrosine residues with 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-diones (PTADs), is a powerful tool for protein modification nih.gov. While this compound would not be the target in this reaction, its structural similarity to a tyrosine residue highlights the importance of this amino acid in bioconjugation chemistry. A molecule like this compound could potentially be used to develop inhibitors or competitors in studies involving tyrosine-modifying enzymes or labeling reagents.

Table 2: Potential Applications of this compound in Chemical Biology

| Application Area | Role of this compound | Key Functional Group | Example of Use |

|---|---|---|---|

| Chemical Probes | Serves as a building block for probes. | Hydrazide | The hydrazide can act as a bioorthogonal handle to react with aldehydes or ketones on a target protein for affinity-based labeling. |

| Bioconjugation | Can be incorporated into larger molecules for linking to biomolecules. | Hydrazide | Formation of a stable hydrazone bond with a biomolecule that has been modified to contain a carbonyl group. |

| Inhibitor/Competitor Development | Acts as a structural mimic of tyrosine-containing substrates. | N-acetyl-tyrosine | Could be used in studies of enzymes that recognize or modify tyrosine residues to understand their mechanism of action. |

Challenges, Limitations, and Future Directions in Ac Tyr Nhnh2 Research

Overcoming Synthetic Hurdles and Enhancing Yields for Complex Derivatives

The synthesis of Ac-Tyr-NHNH2 itself is relatively straightforward, but the creation of more complex derivatives presents significant challenges. A primary application of peptide hydrazides is their role as precursors to peptide thioesters, which are crucial intermediates for protein synthesis via native chemical ligation (NCL). springernature.comoup.com The conversion of the hydrazide to a thioester involves an in situ activation with sodium nitrite (B80452) (NaNO2) followed by thiolysis. springernature.com However, this process can be complicated by side reactions and purification difficulties, especially with complex peptide sequences.

A significant hurdle in the synthesis of peptide derivatives, including those of this compound, is the risk of epimerization, particularly at the C-terminal residue during activation. nih.gov This is a major concern for residues like cysteine and histidine. nih.gov Furthermore, the synthesis of sterically hindered peptides, such as those containing α,α-disubstituted α-amino acids, remains a formidable challenge due to steric constraints. nih.govresearchgate.net

Future research is focused on developing more robust and efficient synthetic methodologies. This includes the optimization of solid-phase peptide synthesis (SPPS) protocols for peptide hydrazides. researchgate.net Strategies to minimize epimerization and improve yields, such as the use of novel protecting groups and coupling reagents, are under continuous investigation. nih.govrsc.org The development of "one-pot" ligation strategies, which circumvent the need to isolate intermediate products, is a promising avenue for improving the efficiency of synthesizing large, modified proteins. rsc.org

Table 1: Challenges and Future Strategies in the Synthesis of this compound Derivatives

| Challenge | Description | Future Research Direction |

| Side Reactions | Unwanted reactions during the conversion of hydrazide to thioester can lower the yield and complicate purification. nih.govacs.org | Development of milder and more selective activation reagents and reaction conditions. rsc.org |

| Epimerization | Loss of stereochemical integrity at the α-carbon, particularly for C-terminal residues during activation. nih.gov | Introduction of novel protecting groups and optimization of coupling methods to suppress racemization. nih.govrsc.org |

| Low Yields | The multi-step nature of synthesizing complex derivatives can lead to low overall yields. nih.gov | Exploration of one-pot synthesis strategies and enzymatic approaches to improve efficiency. rsc.orgubc.ca |

| Purification | Peptide hydrazides can exhibit poor chromatographic behavior, making purification challenging. researchgate.net | Design of novel linkers and tags to improve solubility and purification characteristics. researchgate.net |

Advancing Methodologies for In-Situ Spectroscopic Characterization of Transient Intermediates

A significant limitation in studying reactions involving this compound is the difficulty in characterizing transient intermediates. The conversion of the hydrazide to an acyl azide (B81097), for instance, generates a highly reactive species that is prone to rapid rearrangement or hydrolysis. nih.govacs.org Traditional analytical techniques are often too slow to capture the kinetics and structural details of these fleeting intermediates.

Advancements in in-situ spectroscopic techniques are crucial for overcoming this limitation. researchgate.net Techniques such as rapid-injection NMR, stopped-flow Fourier-transform infrared (FTIR) spectroscopy, and time-resolved mass spectrometry can provide real-time data on reaction mechanisms. arxiv.orgmdpi.com These methods can help elucidate the structures of intermediates and identify competing reaction pathways, which is essential for optimizing reaction conditions. arxiv.org

The future in this area lies in the integration of multiple spectroscopic methods with computational modeling. arxiv.org This synergistic approach can provide a more complete picture of the reaction landscape. Furthermore, the development of specialized spectroscopic probes and labeling strategies will be instrumental in tracking the fate of specific atoms or functional groups throughout a reaction. biorxiv.org The application of advanced spectroscopy is not limited to chemistry, with programs like the Master 2 in "Advanced Spectroscopy in Chemistry" highlighting its broad applicability. univ-lille1.fr

Exploring Novel Enzymatic and Catalytic Transformations Involving this compound

The inherent reactivity of the functional groups in L-tyrosine—the phenolic hydroxyl, α-amino, and α-carboxyl groups—makes it a versatile substrate for enzymatic and catalytic transformations. nih.gov Biocatalysis offers several advantages over traditional chemical methods, including high selectivity (regio-, chemo-, and stereoselectivity), milder reaction conditions, and reduced environmental impact. researchgate.net

While enzymes like tyrosinase and transaminases have been used for modifying tyrosine and its derivatives, the exploration of enzymatic transformations specifically involving the hydrazide group of this compound is an emerging area. nih.govacs.org A novel enzyme class, hydrazidase, has been identified, which specifically hydrolyzes acylhydrazides, opening up new possibilities for the biological degradation and transformation of these compounds. nih.gov Furthermore, enzymes like Peptidylglycine Alpha-Amidating Monooxygenase (PAM) have been shown to catalyze the conversion of C-terminal peptide amides to hydrazides, a reaction that could be adapted for this compound derivatives. uva.nl

Future research will likely focus on:

Enzyme Discovery and Engineering: Screening for new enzymes that can act on peptide hydrazides or engineering existing enzymes to have novel specificities. researchgate.net This includes creating artificial enzymes with tailored catalytic activities. ucl.ac.uk

Chemoenzymatic Synthesis: Combining the strengths of chemical and enzymatic methods to create efficient and selective synthetic routes to complex this compound analogues. researchgate.net

Catalytic Applications: Developing new metal-based or organocatalytic methods for the selective functionalization of the tyrosine ring or the hydrazide moiety. researchgate.net

Computational Design of Enhanced this compound Analogues for Specific Research Applications

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. mdpi.com For this compound, computational methods can be used to design novel analogues with enhanced properties for specific applications. researchgate.net

The future of this field lies in the use of more sophisticated computational tools, including artificial intelligence and machine learning, to design novel molecules from the ground up. nih.govbiorxiv.org These methods can learn the complex relationships between chemical structure and biological activity to propose entirely new scaffolds with desired properties. This could lead to the development of highly specific probes for biological imaging, potent enzyme inhibitors, or novel building blocks for materials science.

Table 2: In Silico Approaches for Designing this compound Analogues

| Computational Method | Application | Potential Outcome |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein. mdpi.comresearchgate.net | Identification of this compound derivatives with improved binding to a specific enzyme or receptor. |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time to assess stability and conformational changes. ijpsr.com | Understanding the stability of ligand-protein complexes and the effect of mutations. |

| Quantum Mechanics | Calculates the electronic structure and reactivity of molecules. | Prediction of reaction mechanisms and the design of more reactive or stable analogues. |

| Machine Learning | Learns from existing data to predict the properties of new molecules. nih.gov | Rapid screening of virtual libraries and de novo design of compounds with optimized properties. |

Expanding the Repertoire of this compound Applications in Emerging Chemical and Biochemical Fields

The unique chemical properties of this compound, particularly the presence of the reactive hydrazide group, make it a versatile tool with applications beyond its use in peptide synthesis. oup.com Hydrazides can participate in bioorthogonal reactions, meaning they can react selectively with a specific functional group in a complex biological environment without interfering with native biochemical processes. oup.com

This reactivity has been exploited for protein labeling, where a hydrazide-containing probe can be used to tag proteins for detection or purification. nih.gov The hydrazide can react with carbonyl groups (aldehydes or ketones) introduced into proteins either genetically or through enzymatic modification. nih.gov

Future applications of this compound and its derivatives are poised to expand into several emerging areas:

Drug Discovery: The hydrazide moiety is a common pharmacophore in many drugs. nih.gov this compound could serve as a scaffold for the development of new therapeutic agents.

Bioconjugation: The development of more efficient and selective hydrazide-based ligation chemistries will enable the creation of complex bioconjugates, such as antibody-drug conjugates or functionalized nanoparticles. rsc.org

Materials Science: The ability of tyrosine and its derivatives to self-assemble could be harnessed to create novel biomaterials with tailored properties.

Chemical Biology: As a versatile chemical probe, this compound can be used to study complex biological processes, such as post-translational modifications of proteins. biorxiv.orgrsc.org

The continued development of synthetic methods, analytical techniques, and computational tools will undoubtedly unlock the full potential of this compound and its derivatives, solidifying their place as valuable components in the chemist's and biochemist's toolkit.

Q & A

Q. How can researchers resolve contradictions in Ac-Tyr-NHNH2’s reported bioactivity across studies?

- Methodological Answer : Perform a systematic literature review to identify variables affecting bioactivity (e.g., solvent polarity, cell line variability). Design a comparative study using standardized assays (e.g., SPR for binding affinity, luciferase reporters for pathway activation). Apply contradiction analysis frameworks (e.g., TRIZ principles) to isolate confounding factors like batch-to-batch variability or assay sensitivity thresholds .

Q. What strategies optimize experimental design for studying Ac-Tyr-NHNH2’s enzyme inhibition kinetics?

- Methodological Answer : Use Michaelis-Menten kinetics with varying substrate concentrations and fixed enzyme levels. Employ stopped-flow spectroscopy for real-time monitoring. Validate results via Lineweaver-Burk plots and IC50 calculations. Include negative controls (e.g., substrate-only) and statistical validation (e.g., bootstrapping for error margins). Document raw data in appendices to ensure reproducibility .

Q. How should mechanistic studies differentiate between Ac-Tyr-NHNH2’s direct binding vs. allosteric modulation?

- Methodological Answer : Combine mutagenesis (e.g., alanine scanning of target protein) with surface plasmon resonance (SPR) to map binding sites. Use <sup>19</sup>F NMR to detect conformational changes in the target upon ligand binding. Cross-validate with molecular dynamics (MD) simulations to predict allosteric pathways. Address conflicting data by re-evaluating buffer ionic strength and co-factor dependencies .

Q. What computational methods are recommended for integrating Ac-Tyr-NHNH2’s experimental data with theoretical models?

- Methodological Answer : Apply density functional theory (DFT) to predict electronic properties and docking software (AutoDock Vina, Schrödinger) for binding poses. Validate against experimental IC50 and ΔG values. Use Bayesian statistics to quantify model uncertainty. Publish code and forcefield parameters in supplementary materials .

Data Management & Reporting

Q. How should researchers present large datasets for Ac-Tyr-NHNH2’s physicochemical properties?

- Methodological Answer : Tabulate raw data (e.g., solubility, logP) in appendices with mean ± SD. Use scatter plots for concentration-response curves and heatmaps for multi-parametric analyses. Adhere to FAIR principles: assign DOI to datasets, detail instrument calibration in methods .

Q. What ethical guidelines apply to preclinical studies involving Ac-Tyr-NHNH2?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.